2-Amino-6-methylphenol
Overview
Description
2-Amino-6-methylphenol is a substituted phenol with an amino group and a methyl group attached to the benzene ring. It is a compound of interest due to its potential applications in various chemical reactions and its relevance in biological systems. The studies on this compound and its derivatives have focused on understanding its reactivity, particularly in the presence of metal complexes and enzymes, as well as its potential use in antimicrobial applications and material science .
Synthesis Analysis
The synthesis of 2-amino-6-methylphenol derivatives involves various chemical reactions. For instance, the synthesis of iron(II)-2-aminophenolate complexes, which are biomimetic and can be used to study the effect of substituents on the reactivity with dioxygen, has been reported. These complexes are prepared using substituted 2-aminophenols and characterized by crystallography and other techniques . Another study describes the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol through oxidative polycondensation, using air as an oxidant, and characterizing the resulting compounds with spectroscopic methods . Additionally, the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols from 2-hydroxy-3-methoxybenzaldehyde and primary amines, followed by reduction to the corresponding aminophenols, has been reported .
Molecular Structure Analysis
The molecular structure of 2-amino-6-methylphenol derivatives has been extensively studied. For example, the crystal structures of iron(II)-2-aminophenolate complexes reveal six-coordinate iron(II) centers ligated by a tetradentate ligand and a monoanionic 2-aminophenolate . The redetermination of the crystal structure of 2-aminophenol itself has provided insights into the intermolecular hydrogen bonding and the geometry of the molecule .
Chemical Reactions Analysis
The reactivity of 2-amino-6-methylphenol derivatives in chemical reactions has been a subject of interest. Iron(II)-2-aminophenolate complexes have been studied for their reactivity with dioxygen, leading to oxidative C-C bond cleavage and the formation of various products depending on the substituents on the aminophenolate ring . The enzyme 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 has been shown to catalyze the ring cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, demonstrating a unique pathway for the degradation of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-methylphenol derivatives have been characterized through various analytical techniques. The oligomer derived from 2-[(pyridine-3-yl-methylene)amino]phenol has been analyzed for its molecular weight distribution, thermal stability, and solubility. The antimicrobial properties of the oligomer and its metal complexes have also been evaluated . The Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol has been studied for its anticorrosion properties and characterized by spectroscopic methods and DFT calculations .
Scientific Research Applications
Antioxidant Properties
- Antioxidant Activity in Plants : A study identified 2,6-bis(1.1-dimethylethyl)-4-methylphenol (a derivative of 2-Amino-6-methylphenol) in the leaf extract of Mesembryanthemum crystallinum, demonstrating significant antioxidant activity. This suggests potential applications in food, cosmetics, and pharmaceuticals due to its natural antioxidant properties (Bouftira, Abdelly, & Sfar, 2007).
Spectroscopy and Structure Analysis
- Vibrational Spectroscopy : Research involving 2-amino-5-methylphenol, a close relative of 2-Amino-6-methylphenol, used laser Raman and Fourier transform infrared spectroscopy for detailed structural analysis. This kind of study is crucial for understanding the molecular structure and properties of similar compounds (Sundaraganesan, Anand, & Joshua, 2007).
Biochemical Reactions
- Enzymatic Activities and Applications : The study of 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 revealed its unique ability to cleave aromatic rings in specific molecules, a process important in biodegradation and biochemical synthesis (Lendenmann & Spain, 1996).
Chemical Synthesis
- Polyphenol Synthesis : Research on the synthesis of polyphenols from compounds including 2-amino-4-methylphenol highlights applications in creating materials with specific optical, electrochemical, and thermal properties. This has implications in materials science and engineering (Kaya, Kamaci, & Arican, 2012).
Medical and Biological Applications
- Antioxidant and Antibacterial Properties : A study on 2-isobornyl-6-methylphenol derivatives, which includes structures similar to 2-Amino-6-methylphenol, indicated significant antioxidant and antibacterial properties. This suggests potential applications in medical and pharmaceutical fields (Buravlev, Fedorova, Shevchenko, & Kutchin, 2019).
Safety And Hazards
2-Amino-6-methylphenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
properties
IUPAC Name |
2-amino-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKEYVDQYGZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170179 | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylphenol | |
CAS RN |
17672-22-9 | |
Record name | 2-Amino-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80170179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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